2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one
Description
2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one is a heterocyclic compound featuring a thiazol-4(5H)-one core substituted with a 1,3,4-thiadiazol-2-ylamino group at position 2 and a benzylidene moiety at position 3. This structure combines two pharmacologically significant heterocycles—thiazole and 1,3,4-thiadiazole—imparting unique electronic and steric properties. The compound’s (Z)-configuration at the benzylidene double bond is stabilized by intramolecular hydrogen bonding and steric effects, as observed in related analogs . Its synthesis typically involves condensation reactions between thiazol-4(5H)-one intermediates and substituted aldehydes or amines under mild conditions .
Properties
Molecular Formula |
C12H8N4OS2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2E,5E)-5-benzylidene-2-(1,3,4-thiadiazol-2-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N4OS2/c17-10-9(6-8-4-2-1-3-5-8)19-11(14-10)15-12-16-13-7-18-12/h1-7H,(H,14,15,16,17)/b9-6+ |
InChI Key |
QGAWQGBHSNDGSA-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\C3=NN=CS3)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=NN=CS3)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with benzaldehyde in the presence of a base to form the benzylidene intermediate, which is then cyclized with a thioamide to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Cyclization: Further cyclization reactions can be performed to create more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism by which 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one exerts its effects involves interaction with various molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. The compound may also interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-ones
Compounds such as (Z)-5-(2-chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6j) () share the thiazol-4(5H)-one scaffold but replace the 1,3,4-thiadiazol-2-ylamino group with substituted phenylamino moieties. Key differences include:
(Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) Derivatives
BABT derivatives () feature a benzylamino group at position 2 instead of the 1,3,4-thiadiazol-2-ylamino group. Structural comparisons reveal:
1,3,4-Thiadiazol-2-yl Acetamide Derivatives
Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () retain the 1,3,4-thiadiazole ring but replace the amino-thiazole linkage with acetamide groups. Key distinctions include:
Antimicrobial Activity
Analog 6j exhibits antimicrobial properties with MIC₅₀ values determined via standardized assays (). The 4-nitrophenyl and chlorobenzylidene substituents likely enhance membrane penetration or target binding compared to unsubstituted derivatives.
Tyrosinase Inhibition
BABT derivatives demonstrate potent tyrosinase inhibition (IC₅₀ < 10 µM) attributed to the β-phenyl-α,β-unsaturated carbonyl (PUSC) template . The target compound’s 1,3,4-thiadiazole group may modulate this activity by altering electron distribution or steric interactions.
Antioxidant Effects
BABT derivatives with hydroxylated benzylidene groups (e.g., compound 8 ) show radical-scavenging activity, suggesting the target compound’s benzylidene moiety could be optimized for similar effects .
Physicochemical Properties
| Property | Target Compound | 6j (Phenylamino Analog) | BABT (Benzylamino Analog) |
|---|---|---|---|
| Molecular Weight (Da) | ~360 (estimated) | 359.01 | 294.34 |
| C=O IR Stretch (cm⁻¹) | 1710 | 1710 | 1705–1715 |
| Melting Point (°C) | Not reported | 110–112 | 130–135 (derivative 8) |
| Solubility | Low (nonpolar solvents) | Moderate (DMSO) | Low (ethanol) |
The target compound’s higher molecular weight and thiadiazole ring may reduce solubility compared to BABT analogs .
Biological Activity
The compound 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. Thiadiazoles, in particular, have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring fused with a thiazole moiety and an imine linkage with a benzyl group. The synthesis typically involves the condensation of appropriate thiadiazole derivatives with benzaldehyde derivatives under acidic or basic conditions.
Anticancer Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance, a study reported that related thiadiazole compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.44 µM to 62.16 µM against various cancer cell lines including LoVo (colon cancer) and MCF-7 (breast cancer) cells. Specifically, the compound 2g , which shares structural similarities with our compound of interest, exhibited potent anti-proliferative effects with minimal toxicity towards normal cells .
| Compound | IC50 (LoVo) | IC50 (MCF-7) |
|---|---|---|
| 2g | 2.44 µM | 23.29 µM |
| 2d | 29.16 µM | Higher than 50 µM |
| 2a | 62.16 µM | Higher than 50 µM |
These findings suggest that compounds containing the thiadiazole scaffold may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic proteins .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. A review highlighted that these compounds possess activity against various bacterial strains and fungi, making them potential candidates for the development of new antibiotics . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thiadiazole derivatives have shown promise as anti-inflammatory agents. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various animal models . This property is particularly valuable in treating chronic inflammatory diseases.
Case Studies
- Anticancer Evaluation : In a comparative study involving different thiadiazole derivatives, it was observed that modifications on the benzyl group significantly influenced anticancer efficacy. The presence of electron-donating groups enhanced activity against LoVo cells while maintaining low toxicity towards normal human cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the thiadiazole ring improved antibacterial potency, suggesting structure-activity relationships critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
